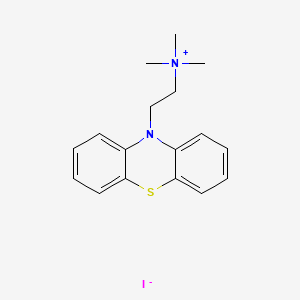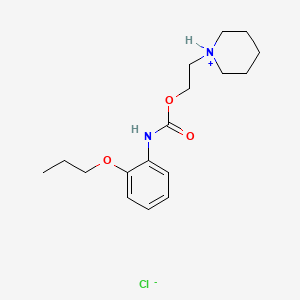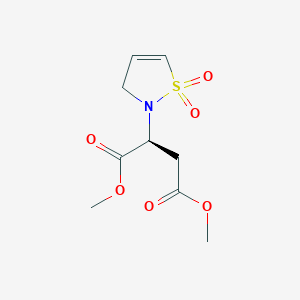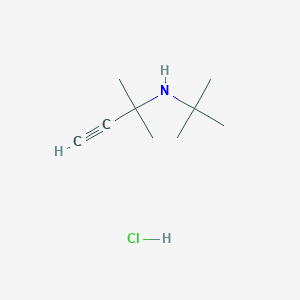
3-tert-Butylamino-3-methyl-1-butyne hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-Butylamino-3-methyl-1-butyne hydrochloride is an organic compound with a unique structure that includes a tert-butylamino group and a methyl group attached to a butyne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butylamino-3-methyl-1-butyne hydrochloride typically involves the reaction of 3-methyl-1-butyne with tert-butylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of flow microreactors has been shown to be effective in the synthesis of similar compounds, providing a more sustainable and scalable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-tert-Butylamino-3-methyl-1-butyne hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce saturated derivatives.
Scientific Research Applications
3-tert-Butylamino-3-methyl-1-butyne hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-tert-Butylamino-3-methyl-1-butyne hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-butyne: A similar compound with a slightly different structure, used in similar applications.
1-Butyne, 3-methyl: Another related compound with different reactivity and applications.
Uniqueness
3-tert-Butylamino-3-methyl-1-butyne hydrochloride is unique due to the presence of both a tert-butylamino group and a methyl group on the butyne backbone. This unique structure imparts specific reactivity and properties that are not found in other similar compounds.
Properties
CAS No. |
1189-80-6 |
|---|---|
Molecular Formula |
C9H18ClN |
Molecular Weight |
175.70 g/mol |
IUPAC Name |
N-tert-butyl-2-methylbut-3-yn-2-amine;hydrochloride |
InChI |
InChI=1S/C9H17N.ClH/c1-7-9(5,6)10-8(2,3)4;/h1,10H,2-6H3;1H |
InChI Key |
IVMFGZOVVOHYPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(C)(C)C#C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


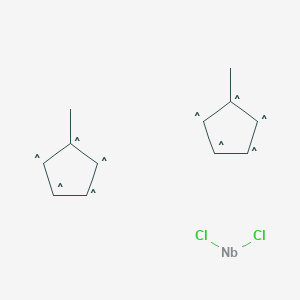
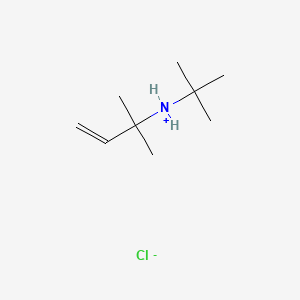
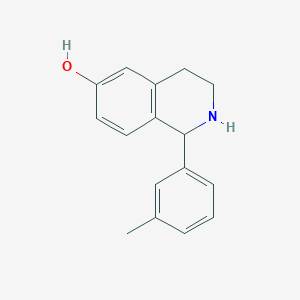
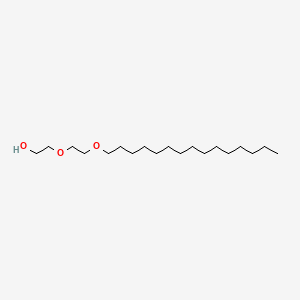
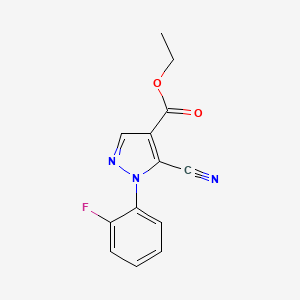
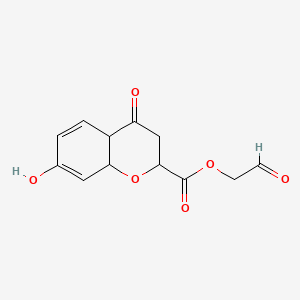

![Piperazine,1-[bis(hydroxyimino)ethyl]-4-methyl-(9ci)](/img/structure/B13756582.png)
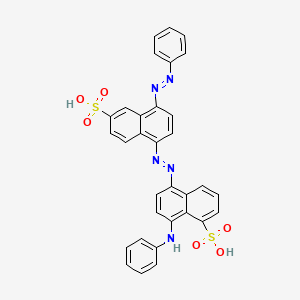
![1,2-Dicarbadodecaborane(12), 1-[(propylthio)methyl]-](/img/structure/B13756594.png)
